3-Piperazin-2-yl-propionic acid methyl ester dihydrochloride

Description

Structural Characterization

Crystallographic Analysis and Molecular Geometry

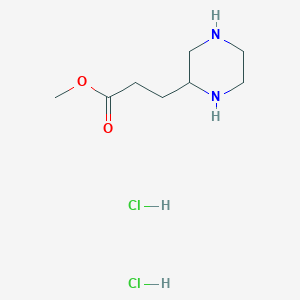

The molecular structure of 3-piperazin-2-yl-propionic acid methyl ester dihydrochloride consists of a six-membered piperazine ring substituted at the 2-position with a propanoate ester group. Two hydrochloric acid molecules are associated with the nitrogen atoms of the piperazine ring, forming a dihydrochloride salt.

| Structural Feature | Description |

|---|---|

| Piperazine Ring | Six-membered ring with two nitrogen atoms at positions 1 and 4. |

| Substitution Pattern | Propanoate ester at position 2; methyl ester and propionyl chain. |

| Counterions | Two chloride ions electrostatically bound to protonated nitrogen atoms. |

While direct crystallographic data for this compound is not available in the provided sources, related piperazine derivatives (e.g., histamine dihydrochloride ) exhibit similar bonding patterns. The piperazine ring adopts a chair conformation, with equatorial and axial positions occupied by substituents. The ester group likely adopts a trans configuration due to steric and electronic factors.

Spectroscopic Identification (NMR, IR, Mass Spectrometry)

1H NMR Spectroscopy

The 1H NMR spectrum of this compound is expected to show:

- Piperazine protons : Broad signals between δ 2.5–4.0 ppm due to NH+–Cl− interactions and restricted rotation.

- Propanoate ester : A triplet at δ ~2.3 ppm (CH2 adjacent to carbonyl) and a singlet at δ ~3.7 ppm (methyl ester).

- Methyl ester : Sharp singlet at δ ~3.7 ppm.

For comparison, histamine dihydrochloride (a structurally analogous compound) exhibits NH signals at δ 3.2–3.5 ppm and aromatic CH at δ 7.4–8.7 ppm.

Infrared (IR) Spectroscopy

Key IR bands include:

- Carbonyl (C=O) stretch : ~1720 cm⁻¹ (ester).

- N–H bending : ~1600–1500 cm⁻¹ (protonated piperazine).

- C–O ester : ~1250–1150 cm⁻¹.

Mass Spectrometry

The molecular ion peak (M+) appears at m/z 172.22 (free base) or m/z 245.15 (dihydrochloride form). Fragmentation patterns include:

Tautomeric Forms and Protonation States in Aqueous Solutions

The dihydrochloride form ensures complete protonation of both piperazine nitrogen atoms. In aqueous solutions, the compound exists as a zwitterionic species:

- Piperazine Nitrogen Protonation : Both N1 and N4 are protonated (pKa1 ≈ 9.5, pKa2 ≈ 5.3 for unsubstituted piperazine).

- Ester Hydrolysis : Prolonged exposure to aqueous base may hydrolyze the ester to the carboxylic acid, but the dihydrochloride form stabilizes the ester under acidic conditions.

| pKa Values | Piperazine Derivative | Source |

|---|---|---|

| First Protonation (pKa1) | 9.57–9.73 (2-methylpiperazine) | |

| Second Protonation (pKa2) | 4.63–5.35 (1-methylpiperazine) |

No significant tautomerism is observed due to the absence of keto-enol or annular tautomeric sites in the structure.

Comparative Analysis with Piperazine-1-yl Propanoate Derivatives

Structural Differences

| Feature | This compound | Piperazine-1-yl Propanoate Derivatives |

|---|---|---|

| Substitution Position | 2-position on piperazine ring. | 1-position on piperazine ring. |

| Conformational Flexibility | Restricted by 2-substitution. | Greater flexibility due to 1-substitution. |

| Hydrogen Bonding Capacity | Lower (steric hindrance at 2-position). | Higher (unhindered NH groups). |

Reactivity and Solubility

- Ester Hydrolysis : The 2-substituted ester is less reactive than 1-substituted analogs due to steric hindrance.

- Solubility : Higher in polar solvents (e.g., water) compared to 1-yl derivatives due to proximity of the ester to the piperazine ring.

Pharmacological Implications

Piperazine-2-yl derivatives often exhibit distinct pharmacokinetic profiles. For example, 2-substituted piperazines (e.g., antrafenine) show enhanced metabolic stability compared to 1-substituted analogs. This positional effect may influence drug-target binding interactions.

Properties

IUPAC Name |

methyl 3-piperazin-2-ylpropanoate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2.2ClH/c1-12-8(11)3-2-7-6-9-4-5-10-7;;/h7,9-10H,2-6H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMYDJZNXQRIOEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC1CNCCN1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Route

The primary synthetic approach to 3-piperazin-2-yl-propionic acid methyl ester dihydrochloride involves nucleophilic substitution reactions where a halogenated propionic acid methyl ester derivative reacts with piperazine under basic conditions. The typical sequence is as follows:

-

- 3-Bromopropionic acid methyl ester (or a similar halogenated derivative)

- Piperazine

-

- Base such as sodium hydroxide or potassium carbonate to facilitate nucleophilic substitution

- Solvent medium often includes polar aprotic solvents or water

- Controlled temperature to optimize reaction kinetics and minimize side reactions

-

- The nucleophilic nitrogen atom of piperazine attacks the electrophilic carbon attached to the bromine in the 3-bromopropionic acid methyl ester, displacing the bromide ion.

- The resulting intermediate is then treated with hydrochloric acid to form the dihydrochloride salt, improving the compound’s stability and solubility.

This approach is supported by the synthesis of related compounds such as 2,2-dimethyl-3-piperazin-1-yl-propionic acid methyl ester dihydrochloride, where the reaction of 2,2-dimethyl-3-bromopropionic acid methyl ester with piperazine under basic conditions followed by hydrochloric acid treatment yields the desired dihydrochloride salt.

Industrial Production Methods

Industrial synthesis of this compound generally follows the laboratory synthetic route but scaled up with optimization for yield, purity, and cost-effectiveness:

-

- Use of industrial-grade reagents and solvents

- Optimization of reaction temperature, time, and molar ratios to maximize conversion and minimize impurities

- Implementation of continuous stirring and controlled addition of reactants to maintain reaction homogeneity

-

- Recrystallization from suitable solvents (e.g., ethanol, isopropanol)

- Filtration and drying under controlled conditions to obtain the pure dihydrochloride salt

-

- Analytical techniques such as chromatography and spectroscopy to confirm compound identity and purity

- Monitoring of residual solvents and unreacted starting materials

Such methods ensure reproducibility and compliance with pharmaceutical-grade specifications.

Reaction Conditions and Mechanistic Insights

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| Nucleophilic substitution | Piperazine, 3-bromopropionic acid methyl ester, NaOH or K2CO3, solvent (e.g., water, acetonitrile) | Formation of piperazinyl-propionic ester | Base deprotonates piperazine enhancing nucleophilicity |

| Salt formation | Hydrochloric acid (HCl) | Conversion to dihydrochloride salt | Improves compound stability and solubility |

| Purification | Recrystallization (ethanol, isopropanol) | Removal of impurities | Ensures high purity for research/industrial use |

Research Findings and Optimization

Reaction Efficiency:

Studies indicate that the nucleophilic substitution proceeds efficiently at mild temperatures (20–50°C), with reaction times ranging from 4 to 12 hours depending on scale and solvent choice.Yield and Purity:

Optimized conditions yield the dihydrochloride salt in yields exceeding 80%, with purity levels above 98% after recrystallization.Side Reactions:

Minimal side reactions occur under controlled conditions; however, over-alkylation or ring-opening of piperazine can be suppressed by maintaining stoichiometric balance and reaction temperature.Industrial Adaptations:

Patented industrial processes for related piperazine derivatives emphasize solvent selection (e.g., ethyl acetate, toluene) and base choice (e.g., triethylamine) to enhance reaction rates and simplify downstream processing.

Summary Table of Preparation Methods

| Preparation Aspect | Laboratory Scale | Industrial Scale |

|---|---|---|

| Starting Materials | 3-Bromopropionic acid methyl ester, piperazine | Same, but industrial-grade reagents |

| Base | Sodium hydroxide or potassium carbonate | Potassium carbonate or triethylamine |

| Solvent | Water, acetonitrile, or polar aprotic solvents | Ethyl acetate, toluene, or mixed solvents |

| Reaction Temperature | 20–50°C | Controlled, often 30–60°C |

| Reaction Time | 4–12 hours | Optimized for throughput, 2–8 hours |

| Salt Formation | Hydrochloric acid treatment | Same, with controlled acid addition |

| Purification | Recrystallization (ethanol, isopropanol) | Recrystallization, filtration, drying |

| Yield | >80% | >85% |

| Purity | >98% | >98% |

Chemical Reactions Analysis

3-Piperazin-2-yl-propionic acid methyl ester dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Scientific Research Applications

Pharmaceutical Applications

Antipsychotic Potential

Research indicates that 3-piperazin-2-yl-propionic acid methyl ester dihydrochloride may have antipsychotic properties. Its ability to interact with neurotransmitter systems, particularly serotonin and dopamine receptors, positions it as a candidate for treating mood disorders such as schizophrenia and depression. Studies have shown that compounds with similar structures can modulate these receptors effectively, suggesting a potential therapeutic role for this compound in psychiatric conditions.

Neurotransmitter Modulation

The compound has been studied for its effects on neurotransmitter systems, which are crucial in the treatment of various central nervous system disorders. Its interactions with serotonin and dopamine receptors can influence pathways related to anxiety and mood regulation, making it a candidate for further exploration in pharmacological applications .

Chemical Research Applications

Building Block in Synthesis

In chemical research, this compound serves as an essential building block for synthesizing more complex molecules. Its structural features allow chemists to utilize it in various synthetic pathways to develop new compounds with potential biological activities.

Industrial Production Methods

The compound is also relevant in industrial chemistry, where it can be produced on a larger scale using optimized synthetic routes. The production process typically involves reactions under controlled conditions to maximize yield and purity, making it suitable for commercial applications .

Investigation of Biological Interactions

Studies have shown that this compound interacts with specific biological targets, influencing cellular signaling pathways. This interaction is primarily attributed to the piperazine ring structure, which can modulate the activity of various enzymes and receptors involved in neurotransmission and other biological processes .

Case Studies and Research Findings

| Study/Research | Findings | Implications |

|---|---|---|

| Antipsychotic Activity | Demonstrated potential for modulating serotonin and dopamine receptors | Suggests use in treating schizophrenia and depression |

| Synthesis Methods | Established synthetic routes for industrial production | Facilitates large-scale application in pharmaceuticals |

| Biological Interaction Studies | Showed interaction with neurotransmitter systems | Indicates broader therapeutic applications beyond psychiatry |

Mechanism of Action

The mechanism of action of 3-Piperazin-2-yl-propionic acid methyl ester dihydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to and modulating the activity of certain enzymes and receptors. This interaction can lead to changes in cellular processes and functions, ultimately resulting in the desired biological or pharmacological effects .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: Methyl 3-(piperazin-2-yl)propanoate dihydrochloride

- CAS Number : 1260644-15-2

- Molecular Formula : C₈H₁₈Cl₂N₂O₂

- Molecular Weight : 245.14 g/mol

- Purity : ≥98%

- Physical Form : White to off-white crystalline solid (discontinued as of 2025) .

Key Features: This compound is a piperazine derivative with a methyl ester group and a propionic acid backbone. The dihydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical or biochemical applications.

Comparison with Structurally Similar Compounds

Piperazine/Piperidine-Based Dihydrochloride Salts

Key Observations :

Ester-Functionalized Dihydrochloride Salts

Key Observations :

- Ester Chain Length : Methyl esters (target compound) vs. ethyl esters (e.g., QC-6199 in ) influence lipophilicity and metabolic stability.

- Functional Groups : The Fmoc-protected derivative (CAS 180576-05-0) highlights how protective groups expand utility in solid-phase synthesis, unlike the unprotected target compound .

Regulatory and Commercial Status

- Discontinuation: The target compound is listed as discontinued across multiple suppliers (CymitQuimica, J & W PharmLab), whereas analogs like the 4-aminopiperidine derivative remain available .

- Regulatory Status: None of the compared compounds are listed under TRI toxic chemicals, unlike permethrin or phenothrin (), which have environmental restrictions .

Biological Activity

3-Piperazin-2-yl-propionic acid methyl ester dihydrochloride is a piperazine derivative with significant biological activity. This compound has garnered interest due to its potential therapeutic applications, particularly in the fields of pharmacology and medicinal chemistry. The following sections provide a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₈H₁₈Cl₂N₂O₂

- CAS Number : 1260644-15-2

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. This interaction can modulate various cellular processes, leading to pharmacological effects. The compound has been shown to bind to certain receptors, influencing signaling pathways that are critical in disease processes.

Biological Activities

-

Antitumor Activity :

- Research indicates that compounds with piperazine moieties exhibit significant antitumor properties. For instance, studies have demonstrated that modifications on piperazine derivatives can enhance their inhibitory effects on cancer cell proliferation. In particular, piperazine-containing compounds have shown promising results against various cancer cell lines, including leukemia and colon cancer cells .

-

Antimicrobial Properties :

- Piperazine derivatives, including this compound, have exhibited antimicrobial activities against a range of pathogens. The mechanism often involves the inhibition of microbial growth through enzyme modulation.

-

Neuropharmacological Effects :

- Compounds similar to this compound have been explored for their neuropharmacological effects, particularly in the modulation of neurotransmitter systems. This suggests potential applications in treating neurological disorders.

Table 1: Summary of Biological Activities

Detailed Research Findings

-

Antitumor Efficacy :

- A study demonstrated that the introduction of piperazine rings into certain compounds led to improved inhibitory activity against MLL-AF9 transformed leukemia cells, showcasing the potential of piperazine derivatives in cancer therapy . The IC50 values for these compounds ranged from 14 nM to 15 nM, indicating potent activity.

-

Mechanistic Insights :

- The binding interactions between this compound and target proteins have been elucidated through docking studies, revealing critical hydrogen bonding interactions that stabilize the compound within active sites . Such insights are essential for understanding how structural modifications can enhance biological activity.

-

Selectivity and Specificity :

- Research has highlighted the selectivity of piperazine derivatives for cancerous cells over normal cells, suggesting a therapeutic window that could minimize side effects during treatment . For instance, specific compounds demonstrated an IC50 as low as 0.12 mg/mL against HCT-116 colon cancer cells while showing minimal effects on non-cancerous HEK-293 cells.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-piperazin-2-yl-propionic acid methyl ester dihydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as alkylation of piperazine derivatives followed by esterification and hydrochlorination. Key parameters include temperature control (e.g., maintaining 0–5°C during sensitive steps), solvent selection (e.g., dichloromethane for anhydrous conditions), and stoichiometric ratios of reagents like coupling agents. Optimization may require DOE (Design of Experiments) approaches to balance yield and purity .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to assess purity (>95% is typical for research-grade material).

- NMR (¹H/¹³C in DMSO-d₆ or CDCl₃) to confirm the ester group (δ ~3.6 ppm for methyl ester) and piperazine ring protons (δ ~2.5–3.2 ppm).

- Mass spectrometry (ESI+) for molecular ion verification (e.g., [M+H]+ at m/z ~275).

- Elemental analysis to validate dihydrochloride stoichiometry .

Q. What are the solubility and stability profiles of this compound under various experimental conditions?

- Methodological Answer :

- Solubility : Highly soluble in polar solvents (water, DMSO, methanol) due to the dihydrochloride salt form. Test solubility in buffers (pH 4–7) for biological assays.

- Stability : Store at –20°C in airtight, desiccated containers to prevent hydrolysis of the ester group. Conduct accelerated stability studies (40°C/75% RH for 14 days) to assess degradation .

Advanced Research Questions

Q. How can researchers address challenges related to hygroscopicity during handling and storage?

- Methodological Answer : Use inert-atmosphere gloveboxes for weighing and aliquoting. Pre-dry solvents (e.g., molecular sieves in DMSO) and employ lyophilization for long-term storage. Monitor water content via Karl Fischer titration .

Q. What strategies are effective for resolving contradictions in impurity profiling during synthesis?

- Methodological Answer :

- Impurity Identification : Use LC-MS/MS to detect by-products (e.g., unreacted piperazine intermediates or ester hydrolysis products).

- Process Refinement : Introduce scavenger resins to trap excess reagents or optimize quenching steps (e.g., aqueous NaHCO₃ wash to remove acidic impurities).

- Chromatographic Resolution : Employ orthogonal methods like ion-pair HPLC or HILIC for polar impurities .

Q. How should spectral data discrepancies (e.g., NMR splitting patterns) be interpreted for structural confirmation?

- Methodological Answer :

- Dynamic Effects : Consider rotational barriers in piperazine rings causing signal broadening; use elevated-temperature NMR (e.g., 50°C in DMSO-d₆).

- Salt Effects : Compare free base and hydrochloride forms to distinguish protonation-induced shifts.

- 2D Techniques : Utilize HSQC and COSY to resolve overlapping proton environments .

Q. What experimental frameworks are recommended for studying this compound’s biological activity in vitro?

- Methodological Answer :

- Receptor Binding Assays : Use radioligand displacement (e.g., ³H-labeled antagonists for GPCR targets) with controls for non-specific binding.

- Cellular Uptake Studies : Employ fluorescent analogs or LC-MS quantification in cell lysates.

- Buffer Compatibility : Pre-test solubility in assay buffers (e.g., HBSS with 0.1% BSA) to avoid precipitation .

Q. How can mechanistic studies (e.g., metabolic pathways or toxicity) be designed to align with theoretical frameworks?

- Methodological Answer :

- In Silico Modeling : Use docking software (AutoDock Vina) to predict interactions with cytochrome P450 enzymes.

- Isotope Labeling : Synthesize ¹⁴C-labeled analogs for mass balance studies in hepatocyte models.

- Omics Integration : Pair metabolomics (LC-HRMS) with transcriptomics to map pathway perturbations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.